molecular formula C20H22N2O2 B7603685 [(1-Benzylpiperidin-4-ylidene)amino] 4-methylbenzoate

[(1-Benzylpiperidin-4-ylidene)amino] 4-methylbenzoate

Cat. No.: B7603685
M. Wt: 322.4 g/mol
InChI Key: PWZABEALFZGBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Benzylpiperidin-4-ylidene)amino] 4-methylbenzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Benzylpiperidin-4-ylidene)amino] 4-methylbenzoate involves several steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, cycloaddition, annulation, and amination . These methods are designed to be fast and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(1-Benzylpiperidin-4-ylidene)amino] 4-methylbenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while reduction may produce various reduced derivatives .

Scientific Research Applications

[(1-Benzylpiperidin-4-ylidene)amino] 4-methylbenzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of other piperidine derivatives.

    Biology: It is studied for its potential biological activities and interactions with biological targets.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: It is used in the production of various pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of [(1-Benzylpiperidin-4-ylidene)amino] 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

[(1-Benzylpiperidin-4-ylidene)amino] 4-methylbenzoate can be compared with other similar piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

[(1-benzylpiperidin-4-ylidene)amino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-16-7-9-18(10-8-16)20(23)24-21-19-11-13-22(14-12-19)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZABEALFZGBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.